N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a heterocyclic compound featuring a triazolo[4,3-a]quinazolinone core fused with a propanamide linker. Key structural elements include:
- Triazoloquinazolinone moiety: A bicyclic system combining triazole and quinazoline rings, substituted at position 4 with a 3-methylbutyl group and at position 5 with an oxo group.
- Propanamide side chain: A three-carbon linker connecting the triazoloquinazolinone core to an N-(furan-2-yl)methyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15(2)11-12-26-21(29)17-7-3-4-8-18(17)27-19(24-25-22(26)27)9-10-20(28)23-14-16-6-5-13-30-16/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYSEWQCMOCTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Synthesis of the Triazoloquinazoline Core: This involves the reaction of appropriate starting materials under specific conditions, such as refluxing with potassium hydroxide in ethanol.
Coupling Reactions: The final step involves coupling the furan ring with the triazoloquinazoline core using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Various substitution reactions can occur, particularly at the furan ring and the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The furan ring and triazoloquinazoline core can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Key Observations :
- Side-chain diversity : Propanamide linkers with furan-2-ylmethyl groups (target compound) vs. methyl/ethyl esters (compounds in ) alter solubility and hydrogen-bonding capacity .
Heterocyclic Variants with Divergent Cores
Compounds with alternative fused heterocycles but similar propanamide linkers include:
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide: Features a thiazolo[2,3-c][1,2,4]triazole core instead of triazoloquinazolinone, which may alter target selectivity due to sulfur’s electronegativity .
Biological Activity
N-[(furan-2-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan moiety and a triazoloquinazoline core, which are known to influence its biological activity. The molecular formula is , indicating a significant degree of complexity that may contribute to its diverse interactions within biological systems.
Anticancer Properties
Research indicates that compounds related to the triazole class exhibit notable anticancer activities. For instance, derivatives of 1,2,4-triazole have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potential for further development in cancer therapy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are often associated with antifungal and antibacterial activities. For example, some triazole derivatives have shown effectiveness against pathogenic bacteria and fungi in vitro, highlighting the need for further investigation into the specific antimicrobial spectrum of this compound .
Anti-inflammatory Effects
Triazole derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that this compound could also exhibit such effects .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors in various biochemical pathways, potentially disrupting cancer cell proliferation or microbial growth.
- Receptor Modulation : The compound might interact with specific receptors or proteins involved in signaling pathways related to inflammation or cancer progression.
- DNA Interaction : Some studies suggest that triazole derivatives can bind to DNA or RNA structures, interfering with nucleic acid synthesis or function.
Case Studies and Research Findings
A review of literature reveals several key studies relevant to the biological activity of similar compounds:
| Study | Findings |
|---|---|
| PMC7412134 | Investigated the anticancer effects of triazole derivatives; showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 27.3 μM to 43.4 μM. |
| ResearchGate | Discussed the diverse biological activities of triazoles including antibacterial and antifungal properties; emphasized the need for further exploration of their therapeutic potential. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
